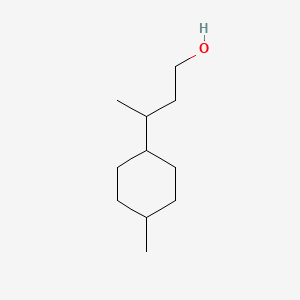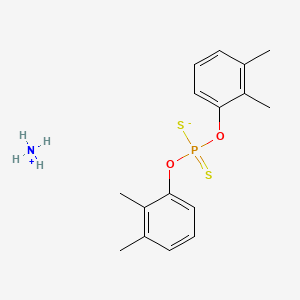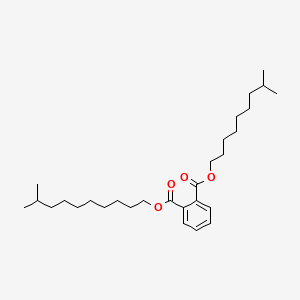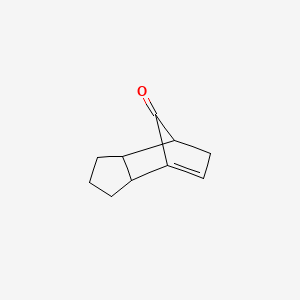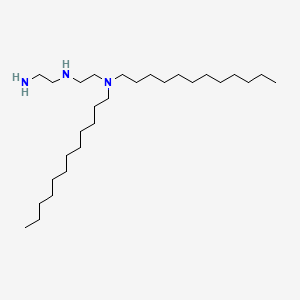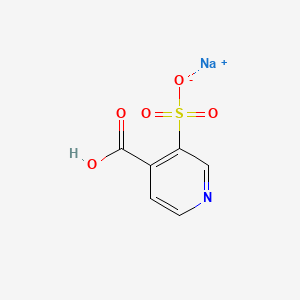![molecular formula C18H29NO3 B12664964 Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate CAS No. 94201-74-8](/img/structure/B12664964.png)
Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat ist eine organische Verbindung mit der Summenformel C18H27NO3. Es ist ein Derivat der Benzoesäure und weist eine komplexe Struktur auf, die eine Hydroxygruppe und eine Dimethyloctylkette umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat beinhaltet typischerweise die Veresterung von Benzoesäurederivaten mit geeigneten Alkoholen. Ein gängiges Verfahren umfasst die Reaktion von 2-Aminobenzoesäure mit 7-Hydroxy-3,7-dimethyloctanol unter sauren Bedingungen, um den gewünschten Ester zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure durchgeführt, um den Veresterungsprozess zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Ausgangsmaterialien und optimierten Reaktionsbedingungen, wie z. B. Temperaturregelung und effizientes Mischen, sind für die großtechnische Produktion entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Benzoaten oder Aminen.
Wissenschaftliche Forschungsanwendungen
Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung und als pharmazeutischer Zwischenstoff.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Additiv in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Aminogruppen ermöglichen es ihm, Wasserstoffbrückenbindungen zu bilden und mit Enzymen oder Rezeptoren zu interagieren, wodurch deren Aktivität möglicherweise moduliert wird. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Einsatzkontext variieren.
Wirkmechanismus
The mechanism of action of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-[(7-Hydroxy-3,7-dimethyloctylidene)amino]benzoat
- Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat
Einzigartigkeit
Methyl-2-[(7-Hydroxy-3,7-dimethyloctyl)amino]benzoat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein von Hydroxy- und Aminogruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
CAS-Nummer |
94201-74-8 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate |
InChI |
InChI=1S/C18H29NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,14,19,21H,7-8,11-13H2,1-4H3 |
InChI-Schlüssel |
YLWASZIQQSARJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)CCNC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


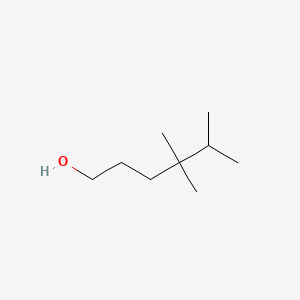
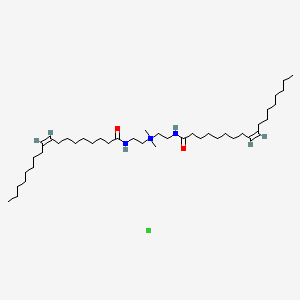


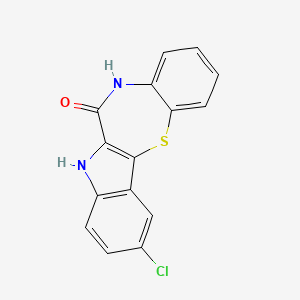
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

